Methyl 3-oxoicosanoate

Description

General Overview of Beta-Keto Ester Chemistry

Beta-keto esters are organic compounds that feature both a ketone and an ester functional group, with the ketone's carbonyl group located at the beta position relative to the ester group. fiveable.meucla.edu This unique structural arrangement confers upon them a versatile reactivity that is highly valued in organic synthesis. fiveable.me A key characteristic of beta-keto esters is the acidity of the protons on the alpha-carbon (the carbon atom between the two carbonyl groups), which facilitates the formation of a resonance-stabilized enolate ion. fiveable.mewikipedia.orgmasterorganicchemistry.com This enolate is a potent nucleophile, enabling a variety of important carbon-carbon bond-forming reactions. masterorganicchemistry.comlibretexts.org

One of the most fundamental reactions involving beta-keto esters is the Claisen condensation, a base-promoted reaction between two ester molecules to form a β-keto ester. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is a cornerstone of organic synthesis for building larger carbon skeletons. fiveable.me Other significant reactions include alkylation and acylation at the alpha-carbon, as well as decarboxylation of the corresponding β-keto acids to produce ketones. nih.govmasterorganicchemistry.com The ability to undergo these transformations makes beta-keto esters crucial intermediates in the synthesis of a wide array of more complex molecules. fiveable.mersc.org

Significance of Long-Chain Beta-Keto Esters in Contemporary Organic Synthesis

Long-chain beta-keto esters, such as methyl 3-oxoicosanoate, are particularly valuable building blocks in the synthesis of complex natural products and other biologically active molecules. google.comresearchgate.net Their long aliphatic chains are integral components of various natural products, including fatty acids and lipids. The synthesis of these long-chain derivatives can be achieved through methods like the reaction of fatty acids with Meldrum's acid or the acylation of enolates. researchgate.netnih.gov

The transesterification of β-keto esters is another important transformation, allowing for the modification of the ester group and the synthesis of compounds with potential pharmaceutical applications. rsc.orgucc.ie For instance, long-chain beta-keto esters are key intermediates in the synthesis of molecules with potential antibacterial activity. nih.gov Furthermore, they have been utilized in the synthesis of model mycolic acids, which are crucial components of the cell walls of certain bacteria. up.ac.za The development of efficient and selective methods for synthesizing and modifying long-chain beta-keto esters continues to be an active area of research. organic-chemistry.orgresearchgate.net

Research Trajectory and Academic Focus on this compound

This compound, with its 20-carbon chain, has garnered specific attention in various research contexts. It is identified by the CAS Number 14531-35-2 and has the molecular formula C21H40O3. uni.lumatrix-fine-chemicals.comsigmaaldrich.com Research involving this compound includes its synthesis and its potential as an intermediate in the creation of more complex molecules. For example, it has been mentioned in the context of synthesizing high-purity monoalkyltin compounds. google.com

While detailed research findings on this compound itself are not as widespread as for some other beta-keto esters, its structural motif is of significant interest. The general methodologies for synthesizing β-keto esters, such as the Claisen condensation and acylation of malonic ester derivatives, are directly applicable to its preparation. libretexts.orgorganic-chemistry.orgorganic-chemistry.org The study of long-chain beta-keto esters like this compound contributes to a deeper understanding of the synthesis and properties of complex lipids and related natural products.

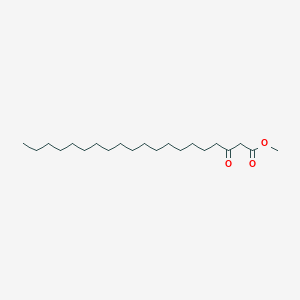

Structure

2D Structure

Properties

CAS No. |

14531-35-2 |

|---|---|

Molecular Formula |

C21H40O3 |

Molecular Weight |

340.5 g/mol |

IUPAC Name |

methyl 3-oxoicosanoate |

InChI |

InChI=1S/C21H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22)19-21(23)24-2/h3-19H2,1-2H3 |

InChI Key |

ZHYWEHNCZJJFQZ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)CC(=O)OC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)CC(=O)OC |

Other CAS No. |

14531-35-2 |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 3 Oxoicosanoate

Established Synthetic Pathways for Methyl 3-Oxoicosanoate

The construction of the C21 backbone of this compound requires precise carbon-carbon bond formation. Established routes often leverage readily available long-chain fatty acids as foundational building blocks.

Stearic acid (octadecanoic acid) is a common and economically viable precursor for the synthesis of this compound. The general strategy involves converting stearic acid into a more reactive derivative, such as stearoyl chloride, which then acts as an acylating agent to introduce the 18-carbon acyl group (stearoyl group) to a three-carbon unit that will form the keto-ester terminus of the molecule.

A highly effective method is a variation of the malonic ester synthesis. In this approach, a mono-ester of malonic acid is acylated, followed by decarboxylation. A specific procedure adaptable for this compound involves the reaction of stearoyl chloride with the magnesium salt of monomethyl malonate.

The key steps are:

Enolate Formation: Monomethyl potassium malonate is treated with a base, such as triethylamine, and a Lewis acid, typically magnesium chloride. This forms a magnesium enolate complex.

Acylation: The pre-formed enolate is then acylated by the dropwise addition of stearoyl chloride at a controlled temperature. The magnesium chelation directs the reaction to favor C-acylation, leading to the formation of a methyl 2-(stearoyl)malonate intermediate.

Workup and Decarboxylation: The reaction mixture is subjected to an acidic workup, which protonates the intermediate and induces decarboxylation (loss of CO₂) to yield the final product, this compound.

This method is advantageous due to its high regioselectivity and generally good yields under relatively mild conditions.

| Parameter | Description |

| Stearic Acid Derivative | Stearoyl chloride (Octadecanoyl chloride) |

| C3 Unit Source | Monomethyl potassium malonate |

| Reagents for Enolate | Triethylamine (Et₃N), Magnesium chloride (MgCl₂) |

| Solvent | Acetonitrile (MeCN) |

| Key Intermediate | Methyl 2-(octadecanoyl)malonate |

| Final Step | Acid-catalyzed decarboxylation |

While stearic acid is a primary precursor, other long-chain molecules can be employed. For instance, arachidic acid (eicosanoic acid, C20) could theoretically be converted to its corresponding methyl ester, followed by selective oxidation at the β-position. However, achieving such regioselectivity in direct oxidation is challenging and often impractical.

A more viable alternative involves the alkylation of a shorter β-keto ester. The dianion of a simpler β-keto ester, such as methyl acetoacetate, can be generated using two equivalents of a strong base (e.g., sodium hydride followed by n-butyllithium). This dianion can then be alkylated at the terminal (γ) carbon with a long-chain alkyl halide, such as 1-iodohexadecane. This approach builds the carbon chain from the opposite end of the molecule compared to the acylation method.

Variations in reaction conditions for these syntheses include the use of different bases, solvents, and activating agents to optimize yields and minimize side reactions. The choice of base is critical; strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often preferred for clean enolate formation.

Adaptations of General Beta-Keto Ester Synthetic Strategies

The synthesis of this compound can be achieved by adapting several fundamental reactions designed for the general preparation of β-keto esters. These methods often require careful optimization to accommodate the long, nonpolar alkyl chain of the target molecule, which can affect solubility and reactivity.

The Claisen condensation is a cornerstone reaction for β-keto ester synthesis, involving the base-catalyzed condensation of two ester molecules. libretexts.orglibretexts.org For a long-chain target like this compound, a "crossed" Claisen condensation is necessary. libretexts.orgmasterorganicchemistry.com This reaction would theoretically involve the condensation of methyl stearate (B1226849) with methyl acetate (B1210297) in the presence of a strong base like sodium methoxide (B1231860) or sodium hydride.

The mechanism proceeds as follows:

A strong base removes an α-proton from methyl acetate to form a nucleophilic enolate.

The enolate attacks the electrophilic carbonyl carbon of methyl stearate.

The resulting tetrahedral intermediate collapses, eliminating a methoxide leaving group.

The final β-keto ester product is formed after an acidic workup. masterorganicchemistry.com

However, this specific crossed condensation is fraught with challenges. The self-condensation of methyl acetate is a significant competing reaction. Furthermore, the pKa of the resulting β-keto ester is lower than that of the alcohol conjugate acid of the base, driving the equilibrium forward but requiring a full equivalent of base. masterorganicchemistry.com Due to these complexities, direct Claisen condensation is often less efficient for this target compared to directed acylation methods.

| Reaction Type | Reactants | Base | Product | Key Challenges |

| Crossed Claisen | Methyl Stearate + Methyl Acetate | Sodium Methoxide (NaOMe) | This compound | Self-condensation of methyl acetate; potential for multiple products. |

Directed C-acylation of pre-formed ester enolates provides a more controlled and efficient route to β-keto esters. researchgate.netorganic-chemistry.org This strategy avoids the equilibrium and self-condensation issues associated with the traditional Claisen condensation. The synthesis via a malonic ester derivative described in section 2.1.1 is a prime example of such a directed acylation.

Another direct approach involves generating the lithium enolate of methyl acetate using a strong base like LDA at low temperature (e.g., -78 °C). This enolate can then be treated directly with stearoyl chloride. The reaction is rapid and irreversible, providing a clean route to the target compound. The use of methyl cyanoformate as an acylating agent for preformed enolates is another effective method for producing β-keto esters. researchgate.net

These methods offer superior regioselectivity and are generally higher yielding because the nucleophile (the enolate) and the electrophile (the acyl chloride) are generated and reacted in a controlled, stepwise manner.

The use of organometallic reagents can offer milder reaction conditions and unique reactivity patterns for the synthesis of β-keto esters. nih.govorgsyn.org

Magnesium Reagents: As previously mentioned, the use of magnesium chloride with a tertiary amine base helps to form a chelated magnesium enolate. chemicalbook.com This "soft" enolate is particularly effective in promoting C-acylation over the competing O-acylation, leading to cleaner reactions and higher yields of the desired β-keto ester.

Zinc Reagents: The Blaise reaction, which involves the reaction of an organozinc intermediate (formed from an α-bromoester) with a nitrile, produces a β-enamino ester that can be hydrolyzed to a β-ketoester. researchgate.net A related approach, the Reformatsky reaction, can also be adapted for β-keto ester synthesis by reacting an α-haloester and a carboxylic acid derivative in the presence of zinc. researchgate.net These methods can be advantageous when starting materials are sensitive to strongly basic conditions.

Titanium and Other Lewis Acids: Lewis acids like titanium tetrachloride (TiCl₄) can mediate the acylation of esters or silyl (B83357) ketene (B1206846) acetals with acyl chlorides. organic-chemistry.org This approach avoids the need for strong bases altogether, proceeding through a Lewis acid-activated intermediate. This can be particularly useful for complex substrates with base-sensitive functional groups.

The strategic selection of the metal cation (e.g., Li⁺, Mg²⁺, Zn²⁺, Ti⁴⁺) allows for fine-tuning of the enolate's reactivity and selectivity, providing a powerful toolkit for the synthesis of challenging molecules like this compound.

Optimization of Reaction Parameters and Scale-Up Considerations in Research Synthesis

The successful synthesis of this compound, particularly on a larger research scale, necessitates careful optimization of various reaction parameters to maximize yield, minimize side products, and ensure a safe and efficient process.

Key Reaction Parameters for Optimization:

A prevalent method for the synthesis of long-chain β-keto esters involves the reaction of a fatty acid chloride with the magnesium salt of a monoalkyl malonate. The optimization of this process provides a practical framework for understanding the critical parameters.

| Parameter | Condition | Rationale |

| Base | Strong, non-nucleophilic base (e.g., sodium hydride, lithium diisopropylamide) for enolate formation. | To ensure complete deprotonation of the ester α-proton without competing nucleophilic attack on the ester carbonyl. wikipedia.org |

| Solvent | Anhydrous, aprotic solvents (e.g., tetrahydrofuran, diethyl ether, toluene). | To prevent quenching of the strongly basic reagents and reactive intermediates. |

| Temperature | Low temperatures (-78 °C to 0 °C) for enolate formation and acylation. | To control the rate of reaction, minimize side reactions such as self-condensation, and enhance selectivity. |

| Stoichiometry | Precise control of the molar ratios of reactants and base. | An excess of the acylating agent can lead to di-acylation, while an excess of the enolate can result in unreacted starting material. |

| Work-up | Acidic quench (e.g., dilute HCl) followed by extraction and purification. | To neutralize the basic reaction mixture and protonate the resulting β-keto ester enolate. Purification is often achieved through column chromatography or distillation. |

Scale-Up Considerations in a Research Setting:

Transitioning from a small-scale laboratory synthesis to a larger-scale preparation (e.g., multi-gram to kilogram) introduces several challenges that must be addressed.

Heat Transfer: The Claisen condensation is often exothermic. On a larger scale, efficient heat dissipation is crucial to maintain optimal reaction temperature and prevent runaway reactions. The use of jacketed reactors with controlled cooling systems is recommended.

Mixing: Effective mixing becomes more challenging in larger reaction vessels. Inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, resulting in the formation of byproducts. The choice of stirrer design and agitation speed is critical.

Reagent Addition: The rate of addition of reagents, particularly the acylating agent to the enolate solution, needs to be carefully controlled to manage the reaction exotherm and maintain selectivity. Syringe pumps or addition funnels with controlled flow rates are often employed.

Work-up and Purification: Handling larger volumes of reaction mixtures and solvents during the work-up and purification steps requires appropriate equipment. Large separatory funnels or extraction columns may be necessary. Purification by distillation under reduced pressure is often more practical for larger quantities than column chromatography.

Safety: The use of pyrophoric bases like sodium hydride or moisture-sensitive reagents on a larger scale requires stringent safety protocols, including working under an inert atmosphere (e.g., nitrogen or argon) and having appropriate quenching procedures in place.

Continuous flow processes are also being explored for the production of β-keto esters, which can offer advantages in terms of heat and mass transfer, reaction control, and safety, particularly for industrial-scale synthesis. google.com

Chemical Transformations and Reactivity of Methyl 3 Oxoicosanoate

Reactions Involving the Beta-Keto Carbonyl Functionality

The ketone carbonyl group at the C3 position is a primary site for various chemical modifications, including reductions, nucleophilic additions, and condensation reactions.

Chemo- and Diastereoselective Reduction to Hydroxy Esters (e.g., Methyl 3-Hydroxyicosanoate)

The reduction of the β-keto group in Methyl 3-oxoicosanoate to a hydroxyl group affords Methyl 3-hydroxyicosanoate (B1258559). This transformation is of particular interest as β-hydroxy esters are valuable chiral building blocks in organic synthesis. The challenge in this reduction lies in achieving high chemo- and diastereoselectivity.

Various reducing agents can be employed for this purpose, with the choice of reagent influencing the stereochemical outcome. For instance, sodium borohydride (B1222165) (NaBH₄) is a common reagent for the reduction of ketones. However, for stereoselective reductions, more sophisticated catalytic systems are often required. Asymmetric reduction of β-keto esters can be achieved with high enantioselectivity using catalysts such as those based on ruthenium-BINAP complexes. While specific studies on this compound are not extensively documented, the general principles of β-keto ester reduction are applicable.

Table 1: Examples of Reagents for the Reduction of β-Keto Esters

| Reagent/Catalyst | Expected Product Stereochemistry | Notes |

| Sodium Borohydride (NaBH₄) | Racemic or diastereomeric mixture | A common, non-selective reducing agent. |

| (R)- or (S)-BINAP-Ru catalysts | Enantiomerically enriched (R)- or (S)-β-hydroxy ester | Provides high enantioselectivity for a range of β-keto esters. |

| Baker's Yeast (Saccharomyces cerevisiae) | Often provides high enantioselectivity | A biocatalytic approach to asymmetric reduction. |

The resulting Methyl 3-hydroxyicosanoate can exist as different stereoisomers, and controlling the formation of a specific isomer is crucial for its application in the synthesis of complex molecules.

Nucleophilic Addition Reactions at the Ketone Moiety

The electrophilic carbon of the ketone in this compound is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), readily add to the carbonyl group. This reaction leads to the formation of a tertiary alcohol after acidic workup. For example, the reaction of this compound with methylmagnesium bromide would yield methyl 3-hydroxy-3-methyl-icosanoate.

It is important to note that the ester group can also react with these strong nucleophiles. Therefore, careful control of reaction conditions, such as temperature and stoichiometry of the reagent, is necessary to achieve selective addition to the ketone.

Condensation and Cyclization Reactions

The β-keto ester moiety in this compound can participate in various condensation reactions. For instance, in the presence of a base, it can undergo self-condensation, although this is more common with simpler β-keto esters.

More synthetically useful are directed condensation reactions with other carbonyl compounds. For example, the Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound, like a β-keto ester, with an aldehyde or ketone. While this compound itself has an active methylene group, it can also act as the carbonyl component in reactions with other active methylene compounds.

Furthermore, β-keto esters are key substrates in the Hantzsch pyridine (B92270) synthesis, a multi-component reaction that produces dihydropyridines. In a typical Hantzsch synthesis, a β-keto ester, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt condense to form a dihydropyridine (B1217469) ring. This can be subsequently oxidized to the corresponding pyridine derivative.

Transformations at the Alpha-Methylene Position

The methylene group situated between the two carbonyl groups (the α-position) is acidic due to the electron-withdrawing nature of both the ketone and the ester. This acidity allows for the formation of a stable enolate ion, which is a powerful nucleophile, enabling a variety of substitution reactions at this position.

Alpha-Alkylation and Acylation Processes

The enolate of this compound, typically generated by treatment with a suitable base such as sodium ethoxide or lithium diisopropylamide (LDA), can react with alkyl halides in an S_N2 reaction to introduce an alkyl group at the α-position. The choice of base and reaction conditions can influence the extent of alkylation, allowing for either mono- or di-alkylation.

Table 2: Bases Commonly Used for the Alkylation of β-Keto Esters

| Base | pKa of Conjugate Acid | Typical Solvent | Notes |

| Sodium Ethoxide (NaOEt) | ~16 | Ethanol | A classic base for β-keto ester alkylation. |

| Sodium Hydride (NaH) | ~36 | THF, DMF | A strong, non-nucleophilic base. |

| Lithium Diisopropylamide (LDA) | ~36 | THF | A very strong, sterically hindered, non-nucleophilic base, often used at low temperatures. |

Similarly, α-acylation can be achieved by reacting the enolate with an acyl chloride or an acid anhydride, leading to the introduction of an acyl group at the α-position. These α-substituted β-keto esters are versatile intermediates in organic synthesis.

Halogenation and Related Electrophilic Substitutions

The α-methylene protons of this compound can be readily substituted by halogens (Cl, Br, I) under both acidic and basic conditions.

Under acidic conditions, the reaction proceeds through an enol intermediate. The enol then attacks the halogen to give the α-halogenated product. Typically, under acidic conditions, monohalogenation is favored.

In contrast, under basic conditions, the reaction proceeds via an enolate intermediate. The introduction of the first halogen atom increases the acidity of the remaining α-proton, making subsequent halogenations faster. Therefore, polyhalogenation is common under basic conditions. For a methyl ketone, this can lead to the haloform reaction.

The resulting α-halo-β-keto esters are useful synthetic intermediates, for example, in the Favorskii rearrangement or as precursors for the synthesis of α,β-unsaturated ketones via dehydrohalogenation.

Ester Functionality Reactions

Detailed research on the reactions involving the ester functionality of this compound is not widely published.

No specific studies detailing the transesterification of this compound were found in the available search results.

While hydrolysis is a fundamental reaction of esters, specific experimental data or studies on the hydrolysis of this compound to form 3-oxoicosanoic acid were not present in the search results.

Investigations into Rearrangement and Fragmentation Pathways

There is no available information from the search results regarding investigations into the rearrangement and fragmentation pathways of this compound.

Advanced Analytical Methodologies for Characterization and Quantification of Methyl 3 Oxoicosanoate

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for the foundational characterization of Methyl 3-oxoicosanoate, offering detailed insights into its molecular architecture and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Positional and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR provide critical data regarding the carbon-hydrogen framework.

β-Keto esters, such as this compound, are known to exist as a mixture of keto and enol tautomers, a phenomenon readily observable by NMR. The ¹H NMR spectrum will typically show distinct signals for both forms. Protons on the carbon adjacent to the carbonyl groups in the keto form are shifted downfield to approximately 2.0-2.2 ppm. orgchemboulder.com For the methyl ester group, the protons are expected to resonate around 3.7-4.1 ppm. orgchemboulder.com

Key diagnostic signals in the ¹H NMR spectrum for the keto tautomer of this compound include a singlet for the methyl ester protons (C1), a singlet for the methylene (B1212753) protons between the two carbonyl groups (C2), and a triplet for the methylene protons adjacent to the ketone (C4). The long C16H33 alkyl chain will produce a complex multiplet in the upfield region (approx. 1.2-1.6 ppm) and a terminal methyl group signal around 0.88 ppm.

In ¹³C NMR, the carbonyl carbons of the ester and ketone groups are highly deshielded, appearing at distinct chemical shifts, which confirms the 3-oxo position. The presence of both keto and enol forms can be further confirmed by unique signals for the enolic vinyl proton and the associated carbon signals. researchgate.net For stereochemical assignment, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed, particularly if chiral centers are introduced into the molecule through synthetic modifications or derivatization. researchgate.neteurekaselect.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Keto form) in CDCl₃

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H₃-1 (Ester Methyl) | ~3.75 | Singlet |

| H₂-2 (Methylene) | ~3.45 | Singlet |

| H₂-4 (Methylene) | ~2.55 | Triplet |

| H₂-5 to H₂-19 (Alkyl Chain) | ~1.25 | Multiplet |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound. These two methods are often complementary. acs.org

IR spectroscopy is particularly sensitive to polar bonds and is excellent for identifying the carbonyl groups. The IR spectrum of this compound will be characterized by two strong and distinct C=O stretching bands. The ester carbonyl stretch typically appears at a higher frequency, around 1735-1750 cm⁻¹, while the ketone carbonyl stretch is observed at a slightly lower frequency, around 1715 cm⁻¹. orgchemboulder.comresearchgate.net The presence of the long aliphatic chain is confirmed by strong C-H stretching vibrations just below 3000 cm⁻¹ (typically 2920 and 2852 cm⁻¹) and CH₂ bending (scissoring) vibrations around 1465 cm⁻¹. researchgate.net A significant C-O stretching band for the ester group is also expected in the 1000-1300 cm⁻¹ region. orgchemboulder.com

Raman spectroscopy, on the other hand, is more sensitive to non-polar bonds and provides complementary information. mt.com The C-C backbone of the long alkyl chain gives rise to strong signals in the Raman spectrum. acs.org While the carbonyl stretches are also visible in Raman spectra, they are typically weaker than in IR. researchgate.net The symmetric CH₂ and CH₃ stretching and bending modes are prominent, making Raman an effective tool for studying chain conformation and packing. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| Ester C=O | 1735-1750 (Strong) | ~1740 (Weak) | Stretch |

| Ketone C=O | ~1715 (Strong) | ~1715 (Weak) | Stretch |

| Aliphatic C-H | 2850-2960 (Strong) | 2850-2960 (Strong) | Stretch |

| CH₂ | ~1465 (Medium) | ~1465 (Medium) | Scissor/Bend |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places), HRMS allows for the determination of a unique elemental formula, distinguishing it from other isobaric compounds. mdpi.com

For this compound (C₂₁H₄₀O₃), the calculated exact mass provides a definitive target for HRMS analysis. This technique is invaluable for verifying the purity of a synthesized standard and for identifying the compound in complex mixtures. The high mass accuracy of HRMS also aids in the structural characterization of fragment ions produced during tandem mass spectrometry (MS/MS) experiments, providing greater confidence in structural assignments. nih.gov

Chromatographic Techniques for Separation and Trace Analysis

Chromatographic methods are essential for isolating this compound from complex samples and for performing sensitive quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development for Lipidic Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and thermally stable compounds like fatty acid methyl esters (FAMEs). gcms.czwiley.com this compound, being a long-chain methyl ester, is well-suited for GC-MS analysis.

Method development involves selecting the appropriate capillary column. A non-polar or mid-polar column, such as one with a 100% dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane stationary phase, is typically used for FAME analysis. amazonaws.com A temperature-programmed oven is employed to ensure the elution of the long-chain compound within a reasonable time while achieving good separation from other components. go-jsb.co.uk

The mass spectrometer, typically using electron ionization (EI), generates a reproducible fragmentation pattern that serves as a chemical fingerprint for the molecule. For this compound, characteristic fragments would arise from cleavage alpha to the carbonyl groups and McLafferty rearrangement, providing structural information that confirms the position of the oxo group. The molecular ion (M⁺) may be weak or absent, but key fragments can be used for identification and quantification in Selected Ion Monitoring (SIM) mode for enhanced sensitivity. amazonaws.comnih.gov

Table 3: Typical GC-MS Parameters for Lipidic Compound Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | SPB-1 (30m x 0.25mm ID, 1.0µm film) or similar |

| Carrier Gas | Helium |

| Inlet Temperature | 250-280 °C |

| Oven Program | Initial temp 50-180°C, ramp 3-20°C/min to 220-300°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies for Polar Derivatives

For less volatile derivatives or when analyzing the compound in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. β-Keto esters can present a challenge in reversed-phase HPLC due to keto-enol tautomerism, which can lead to poor peak shapes like broadening or splitting. chromforum.org

To overcome this, method development may involve adjusting the mobile phase pH to favor one tautomeric form, or increasing the column temperature to accelerate the interconversion between tautomers, resulting in a single, sharp peak. chromforum.org Mixed-mode chromatography columns that offer multiple retention mechanisms can also provide improved peak shape and resolution. chromforum.org

Coupling LC with MS, often using Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), allows for sensitive detection. nih.gov LC-MS is particularly useful for analyzing polar derivatives of this compound that may be created to enhance ionization efficiency or to introduce specific functionalities for targeted analysis. Tandem MS (LC-MS/MS) provides exceptional selectivity and sensitivity for quantification in complex samples by monitoring specific precursor-to-product ion transitions. nih.govmdpi.com

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Methyl bromoacetate |

| N,N-dicyclohexylcarbodiimide |

| N,N-dimethylformamide dimethylacetal |

| Phenylhydrazine |

| 3-chloro-6-hydrazinopyridazine |

| 1-hydrazinophthalazine hydrochloride |

| Meldrum's acid |

| Dimethylaminopyridine |

| Oleic acid |

| Elaidic acid |

| Ricinoleic acid |

| Linoleic acid |

| Linolenic acid |

| Acetonitrile |

| Methylene chloride |

| Hexane |

| Toluene |

| Methanol |

Chiral Chromatography for Enantiomeric Purity Resolution

The stereochemistry of this compound is of significant interest, as enantiomers of a chiral compound can exhibit different biological activities. Chiral chromatography is the definitive method for separating enantiomers and determining the enantiomeric purity of a sample. phenomenex.com This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). scas.co.jp

For the separation of β-keto esters like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. elementlabsolutions.com These columns, often used in high-performance liquid chromatography (HPLC), create a chiral environment where the enantiomers form transient diastereomeric complexes with the stationary phase, leading to different retention times and enabling their separation. scas.co.jpelementlabsolutions.com

The choice of mobile phase is critical for achieving optimal resolution. Normal-phase solvents are commonly employed for chiral separations on polysaccharide columns; however, reversed-phase and polar organic modes can also be effective depending on the specific CSP and analyte. phenomenex.comwindows.net The development of a successful chiral separation method often involves screening various columns and mobile phase compositions to find the ideal conditions.

Table 1: Exemplar Chiral HPLC Conditions for β-Keto Ester Separation

| Parameter | Condition |

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Cellulose or Amylose derivatives) |

| Mobile Phase | Hexane/Isopropanol mixtures (Normal Phase) or Acetonitrile/Water (Reversed Phase) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV (at a wavelength where the keto-enol tautomers absorb) or Mass Spectrometry |

| Temperature | Ambient or controlled (e.g., 25°C) |

This table represents typical starting conditions for method development; optimization is required for specific analytes.

Application of Advanced Hyphenated Techniques in Complex Mixture Analysis

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of this compound in complex samples such as biological fluids or natural product extracts. nih.gov These techniques provide a high degree of both separation and identification power.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds. For a compound like this compound, derivatization may be necessary to increase its volatility and thermal stability for GC analysis. The sample is first separated based on its boiling point and interaction with the GC column, and then the eluted components are introduced into the mass spectrometer. ajpaonline.com The mass spectrometer provides detailed structural information, allowing for confident identification. nih.gov High-resolution GC columns are capable of separating a large number of fatty acid methyl esters in a single analysis. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly versatile and suitable for a wide range of compounds, including those that are non-volatile or thermally labile. This makes it particularly well-suited for the analysis of long-chain esters like this compound without the need for derivatization. The liquid chromatograph separates the components of the mixture, which are then introduced into the mass spectrometer for detection and identification. ijpsjournal.com The high sensitivity and selectivity of LC-MS are crucial for detecting trace amounts of the compound in complex biological matrices. researchgate.net

Table 2: Comparison of Hyphenated Techniques for this compound Analysis

| Technique | Separation Principle | Detection Principle | Advantages for this compound Analysis | Considerations |

| GC-MS | Volatility and column interaction | Mass-to-charge ratio | High resolution for complex mixtures of fatty acid derivatives; provides structural confirmation. nih.govresearchgate.net | May require derivatization to increase volatility. |

| LC-MS | Polarity and column interaction | Mass-to-charge ratio | Applicable to non-volatile compounds, direct analysis without derivatization; high sensitivity and selectivity. researchgate.net | Matrix effects can influence ionization and quantification. |

The "marriage" of these separation and detection techniques allows for both the quantitative and qualitative analysis of unknown compounds in complex mixtures. nih.gov For instance, in metabolomics studies, LC-MS and GC-MS are integral for profiling small-molecule metabolites and discovering potential biomarkers.

Computational Chemistry and Molecular Modeling Studies of Methyl 3 Oxoicosanoate

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in understanding the fundamental electronic properties of a molecule. For a molecule like Methyl 3-oxoicosanoate, these calculations can reveal regions of high and low electron density, predict its reactivity, and forecast its spectroscopic signatures. Such studies are typically performed using Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is primarily localized on the keto-ester moiety, which is rich in electrons. In contrast, the LUMO is also centered around this functional group, which can accept electrons. The long aliphatic chain has a lesser contribution to the frontier orbitals. The calculated HOMO-LUMO gap provides a quantitative measure of the molecule's reactivity.

Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Note: These values are hypothetical and representative of what would be expected from a DFT calculation at a common level of theory (e.g., B3LYP/6-31G).*

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The EPS is mapped onto the electron density surface, with colors indicating different potential values. Red regions signify areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate areas of low electron density (positive potential), which are prone to nucleophilic attack.

In this compound, the EPS map would show a significant negative potential (red) around the oxygen atoms of the carbonyl and ester groups, as these are the most electronegative atoms in the molecule. Conversely, the hydrogen atoms of the methyl group and the long alkyl chain would exhibit a slightly positive potential (blue or green). This mapping highlights the reactive sites of the molecule.

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can be used to interpret experimental spectra. For instance, the vibrational frequencies corresponding to the stretching and bending of chemical bonds can be calculated and compared with experimental Infrared (IR) and Raman spectra. Key vibrational modes for this compound would include the C=O stretching of the ketone and ester groups, and the C-H stretching of the alkyl chain.

Furthermore, these calculations can predict the relative energies of different conformers of the molecule, thereby identifying the most stable conformations. The long, flexible icosanoate chain can adopt numerous conformations, and computational methods can help in identifying the low-energy structures that are most likely to be present at a given temperature.

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the electronic structure of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the molecule over time, including its conformational changes and interactions with its environment.

The conformational landscape of a flexible molecule like this compound can be vast. A systematic conformational search can be performed to identify the various low-energy conformers. These conformers differ in the torsion angles of the long alkyl chain. The results of such a search would reveal that the fully extended, linear conformation is generally the most stable due to the minimization of steric hindrance. However, folded conformations may also exist and could be stabilized by weak intramolecular interactions.

Table 2: Relative Energies of Representative Conformations of this compound

| Conformation | Relative Energy (kcal/mol) | Description |

| Extended | 0.00 | The alkyl chain is in a linear, all-trans conformation. |

| Hairpin | 3.5 | The alkyl chain is folded back on itself. |

| Gauche | 1.2 | A gauche interaction exists at one of the C-C bonds in the alkyl chain. |

Note: These values are illustrative and represent the expected trend in conformational energies.

Molecular dynamics simulations are particularly useful for studying how a molecule behaves in a solvent and how it interacts with other molecules. By placing the this compound molecule in a simulation box filled with solvent molecules (e.g., water or an organic solvent), one can observe how the solvent affects its conformation and dynamics.

The simulations would likely show that in a polar solvent like water, the polar keto-ester headgroup of this compound would be solvated by water molecules through hydrogen bonding and dipole-dipole interactions. In contrast, the long, nonpolar alkyl tail would be subject to the hydrophobic effect, leading to aggregation with other nonpolar molecules if present. These simulations provide a dynamic picture of the intermolecular forces that govern the behavior of the molecule in a condensed phase.

Theoretical Studies of Reaction Mechanisms and Transition States

The reactivity of this compound is largely dictated by the β-keto ester functionality. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of reactions involving such compounds. Theoretical studies would likely focus on several key reaction types, including alkylation, decarboxylation (after hydrolysis), and keto-enol tautomerism.

One of the fundamental reactions of β-keto esters is the formation of an enolate, which can then act as a nucleophile. The transition states of these reactions are of significant interest in computational chemistry. For instance, in an alkylation reaction, DFT calculations can model the energy profile of the reaction pathway, identifying the transition state as the enolate attacks an electrophile. The calculated activation energy for this transition state provides a quantitative measure of the reaction's feasibility.

Similarly, the decarboxylation of the corresponding β-keto acid (formed upon hydrolysis of the methyl ester) is another critical reaction that can be studied computationally. These studies would model the cyclic transition state of the decarboxylation process, providing insights into the reaction kinetics.

Keto-enol tautomerism is another area where computational studies are highly informative. For this compound, calculations could determine the relative stabilities of the keto and enol forms and the energy barrier for their interconversion. This is crucial for understanding the compound's reactivity, as the enol form is often the reactive species in certain reactions.

Below is a hypothetical data table illustrating the kind of results that could be obtained from DFT calculations on the reaction mechanisms of this compound.

| Reaction | Computational Method | Solvent Model | Calculated Activation Energy (kcal/mol) | Transition State Geometry |

| Alkylation (with methyl iodide) | B3LYP/6-31G(d,p) | PCM (Methanol) | 18.5 | Asynchronous C-C bond formation |

| Decarboxylation (of 3-oxoicosanoic acid) | M06-2X/6-311+G(d,p) | SMD (Water) | 25.2 | Six-membered cyclic transition state |

| Keto-Enol Tautomerism | B3LYP/6-31G(d,p) | IEFPCM (Chloroform) | 12.8 | Four-membered ring involving proton transfer |

This table contains hypothetical data for illustrative purposes.

In Silico Screening for Derivatization and Interaction Potentials

In silico screening encompasses a range of computational techniques used to predict the properties and interactions of molecules. For this compound, these methods could be employed to explore potential derivatives and to assess their binding affinity for various biological targets. This is particularly relevant in drug discovery and materials science.

One common in silico approach is molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For example, derivatives of this compound could be screened against the active site of an enzyme of interest. The docking scores and predicted binding poses would provide an initial assessment of their potential as inhibitors or substrates.

Another aspect of in silico screening is the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. By calculating molecular descriptors such as logP, polar surface area, and the number of hydrogen bond donors and acceptors, it is possible to estimate the druglikeness of this compound and its potential derivatives.

Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful in silico tool. By building a computational model that correlates the chemical structures of a series of compounds with their biological activity, it is possible to predict the activity of new, unsynthesized derivatives of this compound.

The following table provides a hypothetical example of results from an in silico screening of potential this compound derivatives against a hypothetical enzyme target.

| Derivative | Modification | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues |

| M3O-001 | Addition of a phenyl group at C4 | -8.2 | 150 | Tyr123, Phe256, Leu301 |

| M3O-002 | Replacement of methyl ester with ethyl amide | -7.5 | 450 | Ser98, His210, Val280 |

| M3O-003 | Introduction of a hydroxyl group at C5 | -8.9 | 85 | Arg75, Asp150, Trp205 |

This table contains hypothetical data for illustrative purposes.

Applications of Methyl 3 Oxoicosanoate As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Diverse Long-Chain Fatty Acid Derivatives

The structural similarity of Methyl 3-oxoicosanoate to intermediates in fatty acid biosynthesis makes it an ideal starting point for the synthesis of various long-chain fatty acid derivatives.

Development of Biologically Inspired Long-Chain Beta-Hydroxy Compounds

Long-chain β-hydroxy compounds are crucial components of many biologically active molecules, including rhamnolipids. The synthesis of these compounds often relies on the stereoselective reduction of a β-keto ester precursor. This compound is an excellent substrate for this transformation. The ketone at the C-3 position can be reduced using various reagents to yield Methyl 3-hydroxyicosanoate (B1258559). The choice of reducing agent and reaction conditions can allow for the selective formation of different stereoisomers, which is critical for biological applications. These resulting chiral β-hydroxy esters are valuable intermediates for synthesizing anti-inflammatory products, β-lactams, and pheromones. researchgate.net

Table 1: Potential Products from the Reduction of this compound

| Starting Material | Reaction | Product | Significance |

|---|

Role in Polyketide and Fatty Acid Biosynthesis Analog Studies

The biosynthesis of fatty acids and polyketides involves a series of iterative Claisen condensations, where β-ketoacyl intermediates are key. This compound can serve as a stable, cell-permeable analog of the natural 3-oxoacyl-ACP (Acyl Carrier Protein) intermediates used by Fatty Acid Synthase (FAS) and Polyketide Synthase (PKS) enzyme systems.

By using this compound as a molecular probe, researchers can study the substrate specificity and mechanisms of the various domains within these megasynthases, such as ketoreductase (KR) and enoylreductase (ER) domains. This provides valuable insights into how these biological pathways produce a vast diversity of natural products. Furthermore, synthetic analogs derived from this compound can be used to potentially hijack or inhibit these pathways, offering a route to novel antibiotics or other therapeutics.

Integration into Complex Molecular Architectures

The dual functionality of this compound—a reactive core and a long lipophilic tail—allows for its incorporation into a wide range of complex molecules, from therapeutic conjugates to specialized heterocyclic systems.

Utility in the Construction of Oligonucleotide Conjugates and Linker Systems

While direct use of this compound in published oligonucleotide conjugates is not prominent, its structure is highly relevant for the development of lipophilic linkers. Therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs), often require conjugation to lipophilic molecules like fatty acids or cholesterol to enhance their cellular uptake and pharmacokinetic properties. mdpi.comresearchgate.net

The long alkyl chain of this compound is ideal for creating such lipophilic tethers. The β-keto ester functionality can be chemically modified to introduce a reactive handle—such as an amine or a carboxylic acid after hydrolysis and decarboxylation—for attachment to an oligonucleotide. nih.gov This strategy allows for the synthesis of ASO conjugates with improved membrane permeability. The development of novel linkers is a critical area in oligonucleotide therapeutics to ensure stability and efficient drug delivery. nih.govnih.govnih.govresearchgate.net

Application in Heterocyclic Compound Synthesis

β-Keto esters are classic and highly effective precursors for the synthesis of a wide array of heterocyclic compounds. researchgate.netnih.gov The 1,3-dicarbonyl unit in this compound can react with various dinucleophiles to form five- and six-membered rings. For instance, reaction with hydrazine (B178648) derivatives yields pyrazolones, while condensation with urea (B33335) or thiourea (B124793) can produce pyrimidine (B1678525) derivatives like uracils and thiouracils.

The significance of using this compound in these reactions is the direct incorporation of a seventeen-carbon tail into the heterocyclic core. This imparts significant lipophilicity to the resulting molecule, a property that is highly desirable in medicinal chemistry for applications such as enzyme inhibitors or receptor ligands that need to interact with hydrophobic binding pockets or cross cell membranes. The synthesis of such fused bicyclic and tricyclic pyrazolones has been shown to be efficient using cyclic ketones. nih.gov

Table 2: Examples of Heterocycles Synthesized from β-Keto Esters

| β-Keto Ester Co-reactant | Resulting Heterocycle | Potential Application of the Long-Chain Derivative |

|---|---|---|

| Hydrazine / Substituted Hydrazines | Pyrazolone | Lipophilic enzyme inhibitors nih.gov |

| Urea / Thiourea | Pyrimidine (e.g., Uracil) | Membrane-anchored signaling molecules |

Contribution to the Development of Novel Synthetic Methodologies

The use of β-keto esters like this compound is central to the development of new synthetic methodologies. These compounds are valued for their ability to be selectively alkylated or acylated at the α-carbon (C2), followed by hydrolysis and decarboxylation to produce long-chain ketones. nih.gov This classic synthetic route provides a reliable method for carbon-carbon bond formation.

More advanced palladium-catalyzed reactions of allylic β-keto carboxylates have expanded the synthetic utility of these building blocks, enabling the formation of α-allyl ketones, α,β-unsaturated ketones, and other complex products through intermediates like palladium enolates. nih.gov Methodologies have also been developed for converting aldehydes into β-keto esters, further highlighting the centrality of this functional group in synthetic strategy. researchgate.net The presence of the long alkyl chain in this compound allows these sophisticated synthetic methods to be applied directly to the construction of complex lipids and other amphipathic molecules.

Biochemical and Mechanistic Investigations Utilizing Methyl 3 Oxoicosanoate Analogues As Research Probes

Investigation of Enzyme Substrate Specificity with Methyl 3-Oxoicosanoate Derivatives

The specificity of enzymes involved in fatty acid metabolism is crucial for maintaining cellular homeostasis. Derivatives of this compound can be synthesized to systematically probe the structural and chemical requirements of enzyme active sites. By modifying the acyl chain length or the nature of the ester group, researchers can gain insights into the binding preferences and catalytic mechanisms of enzymes such as fatty acid synthases, elongases, and desaturases.

For instance, a series of methyl 3-oxoalkanoates with varying chain lengths can be synthesized to determine the optimal substrate size for a particular enzyme. Shorter-chain analogues may act as competitive inhibitors, while longer-chain derivatives might exhibit non-competitive inhibition or fail to bind altogether. These studies are critical for understanding the molecular basis of substrate recognition and for the design of specific enzyme inhibitors.

Research Findings:

Studies on enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH) have demonstrated that substrate specificity is a key determinant in the type of fatty acids a bacterium can produce. nih.gov The active site of these enzymes forms a binding pocket that accommodates the acyl-CoA primer. The size and shape of this pocket dictate the preference for straight-chain or branched-chain primers. nih.gov By analogy, a panel of methyl 3-oxoalkanoates could be used to characterize the substrate binding pocket of uncharacterized enzymes involved in fatty acid metabolism.

Below is an interactive data table illustrating a hypothetical set of this compound derivatives and their potential use in probing enzyme specificity.

| Derivative Name | Chemical Structure | Chain Length | Hypothetical Application in Enzyme Specificity Studies |

| Methyl 3-oxobutanoate | CH₃COCH₂COOCH₃ | C4 | Probing the minimal chain length requirement for enzyme binding. |

| Methyl 3-oxohexadecanoate | CH₃(CH₂)₁₂COCH₂COOCH₃ | C16 | Investigating the preference for shorter long-chain fatty acids. |

| This compound | CH₃(CH₂)₁₆COCH₂COOCH₃ | C20 | Serving as the reference compound for very-long-chain fatty acid metabolism. |

| Methyl 3-oxotetracosanoate | CH₃(CH₂)₂₀COCH₂COOCH₃ | C24 | Determining the upper limit of chain length accommodation in the active site. |

| Ethyl 3-oxoicosanoate | CH₃(CH₂)₁₆COCH₂COOCH₂CH₃ | C20 (with ethyl ester) | Assessing the role of the ester moiety in substrate recognition. |

Application as a Synthetic Tracer in Model Metabolic Systems

Isotopically labeled molecules are indispensable tools for tracing the flux of metabolites through biochemical pathways. nih.gov this compound can be synthesized with stable isotopes, such as ¹³C or ²H, at specific positions to serve as a tracer for very-long-chain fatty acid (VLCFA) metabolism. When introduced into cell cultures or model organisms, the labeled this compound can be tracked as it is metabolized, providing quantitative data on the rates of fatty acid uptake, β-oxidation, and incorporation into complex lipids like sphingolipids and glycerophospholipids.

The position of the isotopic label is critical for addressing specific biological questions. For example, labeling the carboxyl carbon can trace the entry of the fatty acid into the cell and its initial activation to the corresponding CoA thioester. Labeling at odd-numbered carbons in the acyl chain can follow the products of β-oxidation.

Detailed Research Applications:

The use of stable isotope tracers has been fundamental in understanding fatty acid metabolism. metsol.com For example, [1-¹³C]palmitate is commonly used to measure the rate of appearance of fatty acids in the bloodstream. metsol.com Similarly, isotopically labeled this compound would allow for the investigation of VLCFA metabolism, which is implicated in several metabolic disorders.

The following interactive data table outlines potential isotopic labeling strategies for this compound and their specific applications in metabolic tracing.

| Isotopic Labeling Strategy | Labeled Position | Application in Metabolic Tracing |

| [1-¹³C]this compound | Carboxyl carbon of the ester | Tracing the uptake and activation of the fatty acid. |

| [U-¹³C₂₀]this compound | Uniformly labeled acyl chain | Following the incorporation of the entire fatty acid into complex lipids. |

| [3-²H]this compound | Carbon adjacent to the keto group | Probing the initial steps of β-oxidation. |

| [ω-¹³C]this compound | Terminal methyl carbon | Investigating pathways of fatty acid modification and degradation from the omega end. |

Exploration of Hypothetical Biological Interactions and Pathways in Chemical Biology Research

Chemical biology utilizes synthetic molecules to probe and manipulate biological systems. nih.govacs.orgnih.gov this compound can be derivatized with bioorthogonal functional groups, such as alkynes or azides, to create chemical probes for identifying novel protein-lipid interactions and for visualizing fatty acid metabolism in living cells. researchgate.net These "clickable" analogues can be metabolically incorporated into cellular pathways. researchgate.net Subsequent reaction with a reporter molecule, such as a fluorophore or biotin, allows for the visualization or affinity purification of interacting proteins. researchgate.net

This approach, known as activity-based protein profiling (ABPP), has been powerful in identifying novel enzymes and protein binding partners in lipid metabolism. nih.gov A this compound-based probe could potentially identify new enzymes involved in VLCFA metabolism or uncover previously unknown regulatory interactions.

Hypothetical Research Scenarios:

The development of chemical probes has revolutionized the study of lipid metabolism. acs.org For instance, fatty acid-based probes with reactive functional groups have been used to profile fatty acid-associated proteins in living cells. nih.gov An alkyne-derivatized this compound could be used to identify proteins that specifically bind to or process VLCFAs, providing insights into diseases associated with abnormal VLCFA metabolism.

The interactive data table below presents hypothetical chemical biology probes derived from this compound and their potential research applications.

| Chemical Probe Derivative | Functional Group | Research Application |

| 19-Icosynoic acid, methyl ester, 3-oxo | Terminal Alkyne | Identification of interacting proteins via click chemistry and mass spectrometry (ABPP). |

| 20-Azido-methyl 3-oxoicosanoate | Terminal Azide | Visualization of cellular uptake and subcellular localization via click chemistry with a fluorescent reporter. |

| This compound-biotin conjugate | Biotin Tag | Affinity purification of binding proteins for subsequent identification. |

| Photo-activatable this compound | Photoreactive Group | Covalent cross-linking to interacting proteins upon photo-irradiation to capture transient interactions. |

Conclusion and Future Research Perspectives

Synthesis of Current Academic Contributions and Key Findings

Methyl 3-oxoicosanoate, a member of the beta-keto ester family, possesses a 21-carbon backbone. Its chemical structure suggests reactivity characteristic of this functional group, including keto-enol tautomerism and susceptibility to nucleophilic attack at the carbonyl carbons. While specific studies on this compound are scarce, general knowledge of beta-keto esters allows for certain well-founded inferences.

The synthesis of long-chain beta-keto esters can be achieved through various established organic chemistry methodologies. One common approach involves the Claisen condensation of a fatty acid ester with a suitable C2-electrophile. Another versatile method is the acylation of a malonic ester followed by decarboxylation. While no specific synthesis of this compound is prominently documented, these general routes provide a reliable framework for its preparation in a laboratory setting.

The analytical characterization of long-chain beta-keto esters typically employs a combination of spectroscopic and chromatographic techniques. Mass spectrometry of similar compounds, such as methyl 3-oxo-didecanoate, has been performed, suggesting that gas chromatography-mass spectrometry (GC-MS) would be a suitable technique for the analysis of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for the structural elucidation of beta-keto esters, allowing for the determination of the relative positions of protons and carbons within the molecule.

The biological activity of beta-keto esters has been an area of growing interest. Some studies have explored their potential as antibacterial agents, designed to mimic and interfere with bacterial quorum sensing mechanisms. This suggests a plausible, yet unexplored, avenue for the biological investigation of this compound, particularly given its long alkyl chain which could influence its interaction with biological membranes.

Identification of Emerging Research Challenges and Unexplored Avenues

The primary challenge concerning this compound is the profound lack of specific research. The scientific community has yet to publish dedicated studies on its synthesis, characterization, and biological activity. This presents a significant gap in the understanding of this particular long-chain beta-keto ester.

Key unexplored avenues include:

Optimized Synthesis and Purification: Developing and optimizing a high-yield synthesis for this compound and establishing effective purification protocols are fundamental first steps for enabling further research.

Comprehensive Spectroscopic and Physicochemical Characterization: A thorough analysis using modern analytical techniques such as high-resolution mass spectrometry, 1D and 2D NMR, and infrared spectroscopy is necessary to create a complete and publicly available dataset for this compound. Determination of its key physicochemical properties, including melting point, boiling point, and solubility, is also crucial.

Investigation of Biological Activity: There is a significant opportunity to explore the potential biological activities of this compound. This could include screening for antimicrobial, antifungal, or anticancer properties. Its structural similarity to molecules involved in bacterial communication warrants investigation into its role as a quorum sensing modulator.

Exploring its Role in Metabolism: Given that beta-keto esters are intermediates in various metabolic pathways, investigating the potential role of this compound in biological systems, including its enzymatic synthesis and degradation, could yield valuable insights.

Prognosis for Future Research Directions for this compound and Related Beta-Keto Esters

The future of research for this compound is intrinsically linked to the broader exploration of long-chain beta-keto esters. As interest in specialty chemicals derived from renewable resources grows, these compounds may find applications in various fields.

Prognosticated research directions include:

Development as Bio-based Platform Chemicals: Long-chain beta-keto esters could serve as versatile starting materials for the synthesis of other valuable chemicals. Their functional groups allow for a variety of chemical transformations, opening pathways to the production of polymers, surfactants, and lubricants with unique properties.

Elucidation of Structure-Activity Relationships: A systematic study of a series of long-chain beta-keto esters with varying chain lengths and modifications would allow for the elucidation of structure-activity relationships. This could guide the design of new molecules with enhanced biological activities or specific material properties.

Applications in Materials Science: The long alkyl chain of this compound suggests its potential use in the development of novel materials. For instance, it could be explored as a component in the formulation of biodegradable plastics or as a precursor for self-assembling monolayers.

Advanced Analytical Methodologies: The development of more sensitive and specific analytical methods for the detection and quantification of long-chain beta-keto esters in complex biological and environmental matrices will be essential for advancing research in these areas.

Q & A

Q. What are the established synthetic routes for Methyl 3-oxoicosanoate, and how can researchers optimize yield and purity?

this compound, a β-keto ester, can be synthesized via Claisen condensation between methyl icosanoate and a suitable acetyl donor (e.g., methyl acetate) under basic conditions. Optimization involves controlling reaction temperature (50–80°C), catalyst selection (e.g., sodium methoxide), and solvent polarity adjustments to minimize side reactions like hydrolysis . Post-synthesis purification via fractional distillation or column chromatography is critical for isolating high-purity (>95%) product .

Q. How should researchers characterize this compound to confirm its structural identity and purity?

Key analytical methods include:

- NMR spectroscopy : H NMR (δ ~2.5–3.0 ppm for α-keto protons, δ ~3.6 ppm for methyl ester group) and C NMR (δ ~200–210 ppm for ketone carbonyl) .

- Mass spectrometry : Molecular ion peak at m/z 354.5 (CHO) and fragmentation patterns to validate the β-keto ester backbone .

- IR spectroscopy : Strong absorption bands at ~1740 cm (ester C=O) and ~1710 cm (ketone C=O) .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and ignition sources due to flammability risks .

Advanced Research Questions

Q. How can this compound be applied in studying lipid metabolism or enzyme kinetics?

As a β-keto ester, it serves as a substrate analog for enzymes like β-ketoacyl-ACP synthase in fatty acid biosynthesis. Researchers can monitor its incorporation into lipid bilayers using fluorescence assays or track enzymatic cleavage via HPLC to quantify reaction rates . Dose-response studies (0.1–10 mM) are recommended to assess inhibition/activation effects .

Q. What strategies resolve contradictions in literature data regarding this compound’s stability under varying pH and temperature?

Systematic reviews (e.g., PRISMA guidelines) should evaluate experimental conditions across studies:

- pH : Stability decreases at extremes (pH < 2 or >10) due to ester hydrolysis; buffered solutions (pH 6–8) are optimal .

- Temperature : Degradation accelerates above 40°C; Arrhenius plots can model shelf-life under storage conditions . Meta-analyses should account for variables like solvent polarity and catalyst residues .

Q. What advanced spectroscopic or computational methods are suitable for probing this compound’s interactions with biomolecules?

- Molecular Dynamics (MD) Simulations : Model interactions with lipid membranes or proteins using force fields like CHARMM or AMBER .

- Surface Plasmon Resonance (SPR) : Quantify binding affinities with receptors in real-time .

- Solid-State NMR : Investigate structural changes in crystalline or membrane-bound states .

Q. How can researchers design experiments to assess the compound’s role in modulating oxidative stress pathways?

- In vitro : Treat cell lines (e.g., HepG2) with this compound (1–100 µM) and measure ROS levels via DCFH-DA assay .

- In vivo : Use rodent models to evaluate lipid peroxidation (MDA assay) and antioxidant enzyme activity (e.g., SOD, catalase) .

- Controls : Include β-keto esters with shorter alkyl chains to compare structure-activity relationships .

Methodological Best Practices

Q. How should researchers document experimental procedures for reproducibility?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Detail catalyst concentrations, reaction times, and purification steps in the main text .

- Provide raw spectral data (NMR, IR) in supplementary materials .

- Use IUPAC nomenclature and avoid abbreviations in chemical descriptions .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

- Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to determine EC/IC values .

- ANOVA with post-hoc tests : Compare means across treatment groups (e.g., Tukey’s test) .

- Principal Component Analysis (PCA) : Identify correlations between structural variants and bioactivity .

Data Presentation Guidelines

Q. How to visually represent this compound’s properties in manuscripts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.